molecular formula C12H2Cl6O2 B1329230 1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin CAS No. 58200-67-2

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin

Cat. No.: B1329230
CAS No.: 58200-67-2
M. Wt: 390.9 g/mol
InChI Key: IMALTUQZEIFHJW-UHFFFAOYSA-N
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Description

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin isomer. It belongs to the class of polychlorinated dibenzo-p-dioxins, which are persistent organic pollutants. These compounds are known for their environmental persistence and potential toxic effects. This compound is a by-product of various industrial processes, including the manufacture of organochlorides, paper bleaching, and waste incineration .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin can be synthesized through the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include elevated temperatures and controlled chlorine flow to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it is often produced unintentionally as a by-product in processes such as the manufacture of pesticides, herbicides, and during the incineration of chlorine-containing materials .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin is primarily studied for its toxicological effects and environmental impact. Its applications in scientific research include:

Mechanism of Action

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin exerts its effects primarily through the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 1A1 (CYP1A1). This leads to the biochemical and toxic effects observed with exposure to this compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin: Another polychlorinated dibenzo-p-dioxin with similar toxicological properties.

    2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.

    1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin: Another isomer with similar chemical properties

Uniqueness

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its environmental persistence and potential for bioaccumulation make it a compound of significant concern in environmental chemistry and toxicology .

Properties

IUPAC Name

1,2,3,4,6,8-hexachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-4(14)10-5(2-3)19-11-8(17)6(15)7(16)9(18)12(11)20-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMALTUQZEIFHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074064
Record name 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58200-67-2
Record name 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6,8-HEXACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFV052UBPN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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